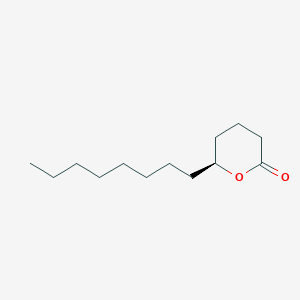
5-Tridecanolide, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tridecanolide, (S)-: is a chemical compound with the molecular formula C13H24O2 . It is a lactone, specifically a delta-lactone, which is a cyclic ester derived from the corresponding hydroxy acid. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer indicates that the compound is optically active and exists in a specific chiral form.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tridecanolide, (S)- typically involves the cyclization of the corresponding hydroxy acid. One common method is the reduction of delta-keto acids using fermenting baker’s yeast, which provides a highly enantioselective reduction to yield optically pure (S)-5-Tridecanolide .
Industrial Production Methods: Industrial production of 5-Tridecanolide, (S)- often involves large-scale fermentation processes or chemical synthesis routes that ensure high yield and purity. The specific conditions, such as temperature, pH, and catalysts, are optimized to maximize the production efficiency .
化学反応の分析
Types of Reactions: 5-Tridecanolide, (S)- can undergo various chemical reactions, including:
Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the lactone can yield the corresponding diol.
Substitution: The lactone ring can be opened and substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Tridecanoic acid.
Reduction: 5-Hydroxytridecanol.
Substitution: Various substituted tridecanolides depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-Tridecanolide, (S)- is used as a building block in organic synthesis. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: In biological research, 5-Tridecanolide, (S)- is studied for its potential pheromonal activity and its role in chemical communication among insects.
Medicine: While not widely used in medicine, its derivatives are explored for potential therapeutic applications due to their bioactive properties.
Industry: The compound is extensively used in the fragrance industry due to its pleasant odor. It is also used in the flavor industry to impart specific sensory characteristics to products .
作用機序
The mechanism of action of 5-Tridecanolide, (S)- involves its interaction with olfactory receptors in the case of its use in fragrances. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, influencing various biochemical pathways .
類似化合物との比較
5-Tridecanolide, ®-: The enantiomer of 5-Tridecanolide, (S)-, which has similar chemical properties but different optical activity.
5-Nonanolide: Another lactone with a shorter carbon chain.
5-Hexadecanolide: A lactone with a longer carbon chain.
Uniqueness: 5-Tridecanolide, (S)- is unique due to its specific chiral form, which imparts distinct olfactory properties and potential biological activities. Its enantiomeric purity makes it valuable in applications requiring specific stereochemistry .
特性
CAS番号 |
124330-64-9 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(6S)-6-octyloxan-2-one |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-9-12-10-8-11-13(14)15-12/h12H,2-11H2,1H3/t12-/m0/s1 |
InChIキー |
RZZLMGATMUAJPX-LBPRGKRZSA-N |
異性体SMILES |
CCCCCCCC[C@H]1CCCC(=O)O1 |
正規SMILES |
CCCCCCCCC1CCCC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















